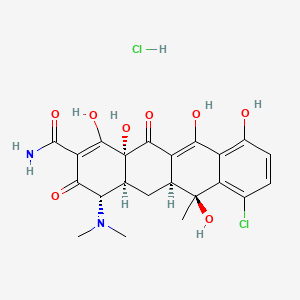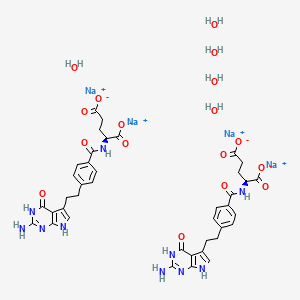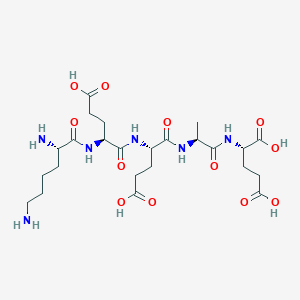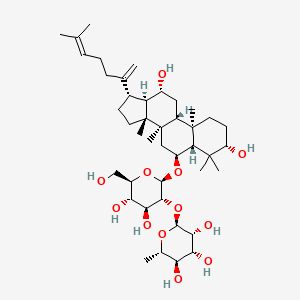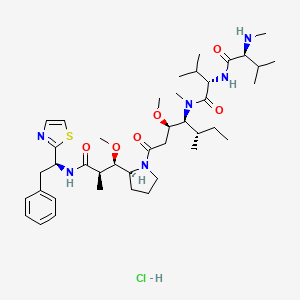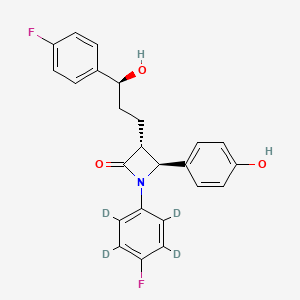
Ezetimibe D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ezetimibe D4 is the deuterium labeled Ezetimibe . Ezetimibe is a cholesterol absorption inhibitor that inhibits intestinal cholesterol and phytosterol absorption . It is used as an adjunctive therapy to a healthy diet to lower cholesterol levels in primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia) .
Molecular Structure Analysis
The molecular formula of Ezetimibe D4 is C24H17D4F2NO3 and its molecular weight is 413.45 .Chemical Reactions Analysis
Ezetimibe undergoes rapid glucuronidation in the intestine where its glucuronide binds NPC1L1 . It selectively blocks cholesterol absorption without inhibiting pancreatic lipolytic enzyme activities in the intestinal lumen, affecting bile acid micelle solubilization of cholesterol, or interfering with the absorption of triglycerides, fatty acids, or bile acids . A study also investigated the electrochemical behavior of Ezetimibe on a glassy carbon electrode .Physical And Chemical Properties Analysis
The molecular formula of Ezetimibe D4 is C24H17D4F2NO3 and its molecular weight is 413.45 . It is soluble in methanol .Scientific Research Applications
Pharmacokinetics and Hepatic Function
Ezetimibe (EZE) is a selective cholesterol absorption inhibitor. The disposition of Ezetimibe and its active metabolites can be influenced by impaired hepatic function. A study found that hepatic impairment significantly increases the systemic exposure of EZE and its main active phenolic glucuronide, EZE-Ph . The increased plasma exposure of EZE during hepatic dysfunction was attributed to decreased hepatic glucuronide conjugation .
Role in Lipid Modification
Ezetimibe is used in pharmacological lipid modification. It reduces LDL-C (low-density lipoprotein cholesterol) by selectively inhibiting intestinal cholesterol absorption . This provides an alternative pharmacological approach to statin therapy to reduce LDL-C . Ezetimibe has been shown to significantly reduce levels of LDL-C .
Use in Specific Patient Groups
Ezetimibe has clinical usefulness in specific patient groups. It has been demonstrated to reduce the rate of cardiovascular events in high-risk patients . Therefore, it has an important role in pharmacological lipid modification .
Safety in Lipid-Lowering Treatment
The safety of Ezetimibe in lipid-lowering treatment has been studied. It is considered a safe drug for this purpose .
Inhibition of Intestinal Cholesterol Absorption
Ezetimibe selectively inhibits intestinal cholesterol absorption by binding to Niemann-Pick C1-Like 1 (NPC1L1) . This reduces the hepatic influx of cholesterol via chylomicron remnants and enhances the hepatic expression of certain compounds .
Role in Cardiovascular Disease Prevention
Ezetimibe plays a role in the prevention of cardiovascular disease. It has been shown to reduce cardiovascular events in patients with hypercholesterolaemia, both with and without established cardiovascular disease .
Mechanism of Action
Target of Action
Ezetimibe-d4, also known as Ezetimibe, primarily targets the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein plays a crucial role in promoting intestinal cholesterol uptake .
Mode of Action
Ezetimibe-d4 interacts with its target, the NPC1L1 protein, by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine . By interfering with the intestinal uptake of cholesterol and phytosterols, Ezetimibe-d4 reduces the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
The primary biochemical pathway affected by Ezetimibe-d4 is the intestinal absorption of cholesterol and phytosterols . By inhibiting the NPC1L1 protein, Ezetimibe-d4 reduces the absorption of these substances, leading to a decrease in the delivery of intestinal cholesterol to the liver . This results in a reduction of hepatic cholesterol stores and an increase in clearance of cholesterol from the blood .
Pharmacokinetics
Ezetimibe-d4 is highly water-insoluble, making bioavailability studies infeasible . Upon ingestion, it undergoes glucuronidation in the intestinal epithelium before absorption and subsequently enters an enterohepatic recirculation .
Result of Action
The molecular and cellular effects of Ezetimibe-d4’s action include a significant reduction in low-density lipoprotein cholesterol (LDL-C) levels . This is achieved by reducing the delivery of intestinal cholesterol to the liver, stimulating the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis, which in turn promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .
Action Environment
The action of Ezetimibe-d4 is influenced by environmental factors such as diet and the presence of other medications. For instance, the effectiveness of Ezetimibe-d4 can be enhanced when combined with a statin, providing either a complementary or an alternative mode of cholesterol reduction . Furthermore, the drug’s action, efficacy, and stability can be affected by the patient’s overall health status and the presence of certain conditions such as liver disease .
Safety and Hazards
properties
IUPAC Name |
(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i7D,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-ARVCERDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O)[2H])[2H])F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ezetimibe-d4 | |
CAS RN |
1093659-90-5 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093659-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


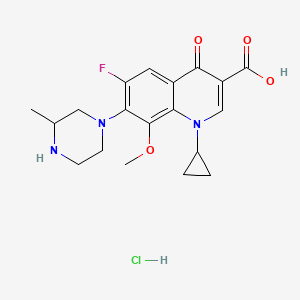
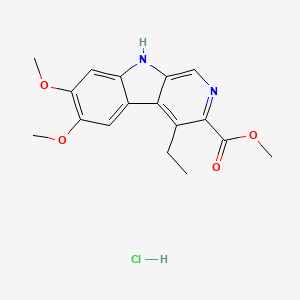
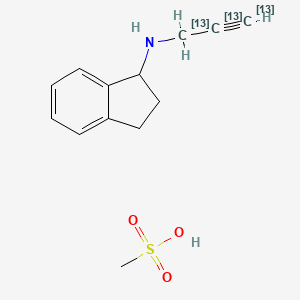
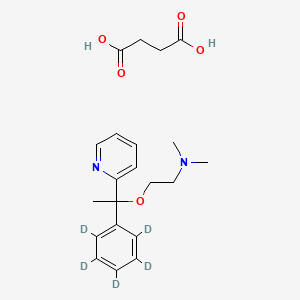
![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)
